molecular formula C8H14 B1233481 trans-Cyclooctene CAS No. 931-89-5

trans-Cyclooctene

Cat. No.: B1233481
CAS No.: 931-89-5
M. Wt: 110.2 g/mol
InChI Key: URYYVOIYTNXXBN-OWOJBTEDSA-N
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Description

trans-Cyclooctene: is a cyclic hydrocarbon with the molecular formula C8H14 . It is characterized by a strained eight-membered ring structure with a trans double bond, which imparts significant reactivity. This compound is a colorless liquid with a disagreeable odor and is known for its unique planar chirality .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hofmann Elimination Reaction: The first preparatory synthesis of trans-cyclooctene was achieved by Arthur C. Cope using a Hofmann elimination reaction of N,N,N-trimethylcyclooctylammonium iodide.

    Photoisomerization: Another method involves the photoisomerization of cis-cyclooctene to this compound using a low-cost flow photoreactor.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of flow photoreactors for large-scale synthesis is a promising approach due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action for trans-cyclooctene involves its reactivity in inverse electron-demand Diels–Alder reactions with tetrazines. This reaction forms a stable covalent bond, enabling the precise targeting and manipulation of biomolecules. In targeted cancer therapy, this compound-modified cytotoxic protodrugs are captured locally by a biopolymer through this reaction, followed by conversion to the active drug directly at the tumor site .

Comparison with Similar Compounds

Properties

IUPAC Name

cyclooctene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYYVOIYTNXXBN-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C=C/CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316275
Record name trans-Cyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-89-5
Record name trans-Cyclooctene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Cyclooctene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-Cyclooctene
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